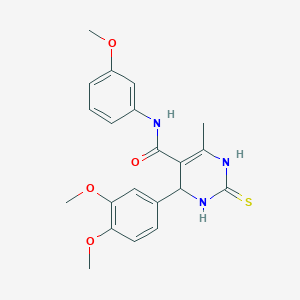![molecular formula C22H18ClN3O2S2 B295366 N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling molecules. This leads to the suppression of cytokine signaling and the inhibition of T cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on JAK3, with minimal inhibition of other JAK family members. It has been found to effectively suppress the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the number of circulating T cells and the expression of activation markers on T cells.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments, including its selective and potent inhibition of JAK3, its ability to suppress cytokine signaling and T cell activation, and its potential use in the treatment of autoimmune diseases. However, there are also some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One direction is the exploration of its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. Additionally, the combination of this compound with other immunomodulatory agents may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
The synthesis of N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps, including the preparation of the thienopyrimidine intermediate, the introduction of the chlorophenyl group, and the addition of the sulfanylacetamide moiety. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.
科学的研究の応用
N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to effectively suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In a phase II clinical trial, this compound was found to be effective in the treatment of rheumatoid arthritis, with a significant reduction in disease activity and improvement in clinical symptoms.
特性
分子式 |
C22H18ClN3O2S2 |
|---|---|
分子量 |
456 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-14(2)30-20-19(13)21(28)26(15-8-4-3-5-9-15)22(25-20)29-12-18(27)24-17-11-7-6-10-16(17)23/h3-11H,12H2,1-2H3,(H,24,27) |
InChIキー |
SRFCHWBDTTVFAE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4)C |
正規SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B295286.png)
![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)


![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)




